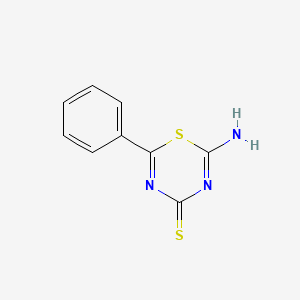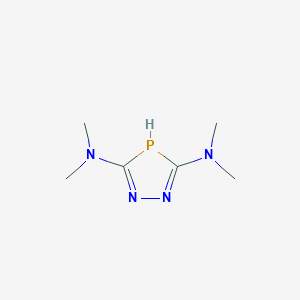
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine is a chemical compound that belongs to the class of diazaphospholes. This compound is characterized by the presence of a phosphorus atom within a five-membered ring structure, which is further substituted with tetramethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetramethylhydrazine with a phosphorus-containing reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
化学反应分析
Types of Reactions
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The tetramethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted diazaphospholes, depending on the specific reagents and conditions used.
科学研究应用
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.
作用机制
The mechanism by which N3,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom within the ring structure can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- N~3~,N~3~,N~5~,N~5~-Tetramethyl-1H-1,2,4-triazole-3,5-diamine
- N~3~,N~3~,N~5~,N~5~-Tetramethyl-1-(naphthalene-2-sulfonyl)-1H-1,2,4-triazole-3,5-diamine
- 1-(4-methoxybenzenesulfonyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Uniqueness
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine is unique due to the presence of a phosphorus atom within its ring structure, which imparts distinct chemical properties compared to similar compounds that contain nitrogen or sulfur atoms. This uniqueness makes it valuable for specific applications where phosphorus chemistry is advantageous.
属性
CAS 编号 |
93715-06-1 |
|---|---|
分子式 |
C6H13N4P |
分子量 |
172.17 g/mol |
IUPAC 名称 |
3-N,3-N,5-N,5-N-tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine |
InChI |
InChI=1S/C6H13N4P/c1-9(2)5-7-8-6(11-5)10(3)4/h11H,1-4H3 |
InChI 键 |
NKDGTFHIZUZNOJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NN=C(P1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
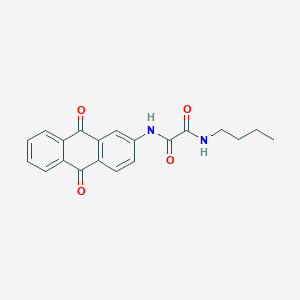

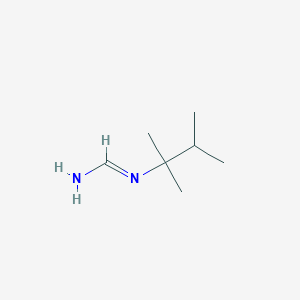
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
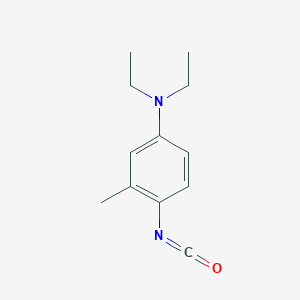
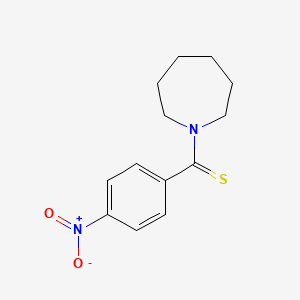

![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
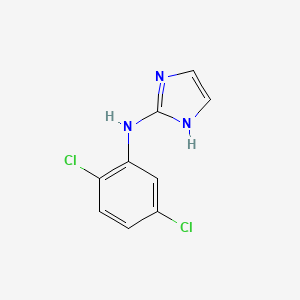
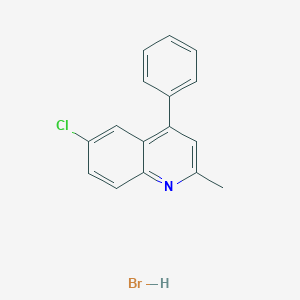
![Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium](/img/structure/B14351941.png)
